rac-Rivastigmine-d6 Tartrate Salt: Structural Profiling, Pharmacological Kinetics, and Bioanalytical Applications
rac-Rivastigmine-d6 Tartrate Salt: Structural Profiling, Pharmacological Kinetics, and Bioanalytical Applications
Executive Summary
Rivastigmine is a highly potent, central nervous system (CNS)-selective cholinesterase inhibitor utilized extensively in the management of neurodegenerative cholinergic deficits, such as those observed in Alzheimer's and Parkinson's diseases[1][2]. As research into its pharmacokinetics and metabolic pathways advances, the demand for highly precise bioanalytical quantification has necessitated the development of stable isotope-labeled (SIL) internal standards.
rac-Rivastigmine-d6 tartrate salt serves as the gold-standard internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By incorporating six deuterium atoms, this compound exhibits near-identical physicochemical and chromatographic behavior to the unlabeled drug while providing a distinct mass shift (+6 Da)[3]. This whitepaper provides an in-depth technical analysis of the chemical properties, pseudo-irreversible mechanism of action, and validated experimental workflows associated with rac-rivastigmine-d6 tartrate.
Chemical and Structural Profiling
Structural Chemistry and Deuterium Labeling
Rivastigmine is chemically designated as (S)-3-[1-(dimethylamino)ethyl]phenyl N-ethyl-N-methylcarbamate[4]. The rac-rivastigmine-d6 variant is a racemic mixture (containing both R and S enantiomers) where six hydrogen atoms have been replaced by deuterium. This isotopic labeling is strategically localized on the N,N-dimethylamino group—forming a bis(trideuteriomethyl)amino moiety[3].
The strategic placement of deuterium on the terminal methyl groups prevents deuterium-hydrogen (D/H) exchange with aqueous solvents during sample preparation or physiological circulation, ensuring the mass label remains stable throughout bioanalysis.
The Role of the Tartrate Salt
The free base of rivastigmine is highly lipophilic, which is excellent for blood-brain barrier (BBB) penetration but suboptimal for aqueous formulation and in vitro assay solubility. Formulating the compound as a hydrogen tartrate salt (C₄H₆O₆) dramatically enhances its hydrophilicity[4]. The tartrate salt is a white to off-white crystalline powder that is highly soluble in water and organic solvents like ethanol and acetonitrile, making it ideal for both oral administration and stock solution preparation in analytical labs[4].
Physicochemical Properties Summary
| Property | Value |
| Chemical Name | rac-Rivastigmine-d6 hydrogen tartrate |
| Molecular Formula | C₁₄H₁₆D₆N₂O₂ • C₄H₆O₆ (Overall: C₁₈H₂₂D₆N₂O₈) |
| Molecular Weight | 406.46 g/mol [3][5] |
| Isotopic Mass Shift | +6.0 Da relative to unlabeled rivastigmine tartrate |
| Physical State | Solid, white to off-white crystalline powder[4] |
| Solubility | Very soluble in water; soluble in ethanol and acetonitrile[4] |
| Target Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)[1][6] |
Pharmacological Mechanism: Pseudo-Irreversible Inhibition
Unlike rapidly reversible inhibitors (e.g., donepezil), rivastigmine is classified as a pseudo-irreversible carbamate inhibitor [1][2]. Understanding this mechanism is critical for designing in vitro kinetic assays.
When rivastigmine enters the synaptic cleft, it binds to the active esteratic site of AChE and BuChE. The enzyme attempts to hydrolyze the drug, resulting in the cleavage of the molecule. The phenolic derivative is released and rapidly excreted via the kidneys as an inert metabolite[2][7]. However, the carbamate moiety remains covalently bound to the enzyme's esteratic site.
Because the decarbamylation process (hydrolysis of the carbamate-enzyme complex) is exceptionally slow (often taking hours), the enzyme remains inactive long after the parent drug has been cleared from plasma[1][2]. This explains why rivastigmine has a short plasma half-life (~1.5 hours) but a prolonged pharmacodynamic effect (up to 10 hours in cerebrospinal fluid)[4].
Caption: Mechanism of pseudo-irreversible AChE inhibition by Rivastigmine.
Bioanalytical Applications: The Deuterium Advantage
In pharmacokinetic (PK) studies, quantifying rivastigmine in biological matrices (like plasma or cerebrospinal fluid) is challenging due to matrix effects —where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte in the mass spectrometer's electrospray ionization (ESI) source[8].
rac-Rivastigmine-d6 tartrate is employed as an Internal Standard (IS) to create a self-validating analytical system. Because the D6-labeled compound shares the exact physicochemical properties of the analyte, it experiences the identical extraction recovery and chromatographic retention time. When ionization suppression occurs in the source, both the analyte and the D6-IS signals are suppressed equally. By quantifying the ratio of the unlabeled analyte peak area to the D6-IS peak area, researchers mathematically cancel out matrix effects, ensuring absolute quantitative accuracy[8].
Caption: LC-MS/MS bioanalytical workflow utilizing rac-Rivastigmine-d6 as an internal standard.
Experimental Protocols
Protocol A: LC-MS/MS Plasma Quantification Workflow
This protocol details the extraction and quantification of rivastigmine from human plasma, utilizing rac-rivastigmine-d6 tartrate to ensure high-fidelity data[8].
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Standard Preparation: Prepare a stock solution of rac-rivastigmine-d6 tartrate in 50:50 methanol:water. Dilute to a working IS concentration of 50 ng/mL. (Causality: A 50:50 organic-aqueous mix ensures complete dissolution of the tartrate salt while preventing adsorption to plasticware).
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Sample Spiking: Aliquot 100 µL of plasma sample into a microcentrifuge tube. Add 10 µL of the working IS solution. Vortex for 10 seconds.
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Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile to the sample. (Causality: Acetonitrile rapidly denatures plasma proteins. Because rivastigmine has relatively low protein binding (~40%)[2], PPT effectively releases the drug into the organic supernatant without requiring complex solid-phase extraction).
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Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial.
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LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column. Monitor the Multiple Reaction Monitoring (MRM) transitions for rivastigmine (e.g., m/z 251 → 206) and rac-rivastigmine-d6 (m/z 257 → 206). Calculate concentrations based on the analyte/IS peak area ratio.
Protocol B: Cholinesterase Inhibition Assay (Modified Ellman’s Method)
To validate the biological activity of synthesized rivastigmine batches, the Ellman's spectrophotometric assay is utilized[8].
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Reagent Preparation: Prepare 0.1 M Sodium Phosphate Buffer (pH 8.0). Prepare solutions of Acetylcholinesterase (AChE), Acetylthiocholine iodide (ATCI, substrate), and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, colorimetric reagent)[8].
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Enzyme Pre-Incubation: In a 96-well microplate, combine 100 µL of buffer, 20 µL of AChE solution, and 20 µL of the test compound (rivastigmine tartrate) at varying concentrations. Incubate at 37°C for 30 minutes. (Causality: Because rivastigmine is a pseudo-irreversible inhibitor, pre-incubation is strictly required to allow time for the covalent carbamylation of the enzyme to occur prior to introducing the substrate).
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Reaction Initiation: Add 20 µL of DTNB and 20 µL of ATCI to each well to initiate the reaction.
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Kinetic Readout: Measure the absorbance continuously at 412 nm for 5 minutes using a microplate reader. (Causality: Active AChE hydrolyzes ATCI into thiocholine. Thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing at 412 nm. The rate of color formation is inversely proportional to the degree of enzyme inhibition).
References
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What is the mechanism of Rivastigmine Tartrate? - Patsnap Synapse. Available at: [Link]
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Rivastigmine in the treatment of Alzheimer's disease: an update - PMC (NIH). Available at:[Link]
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Cholinesterase inhibitors as Alzheimer's therapeutics (Review) - Spandidos Publications. Available at: [Link]
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EXELON (rivastigmine tartrate) Capsules DESCRIPTION - FDA. Available at: [Link]
-
Rivastigmine D6 | CID 76973134 - PubChem - NIH. Available at: [Link]
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